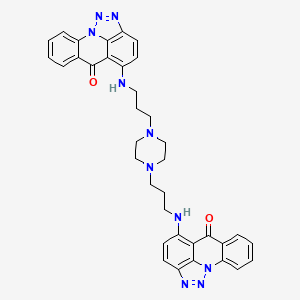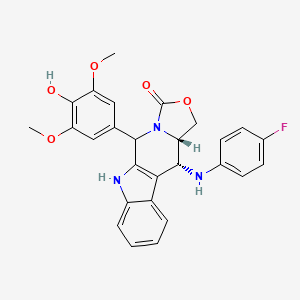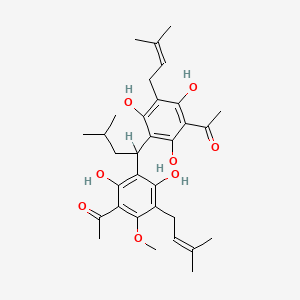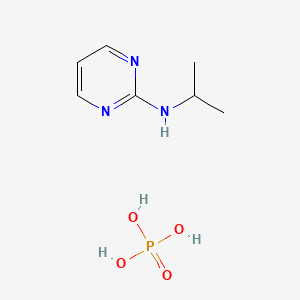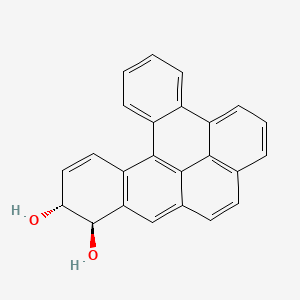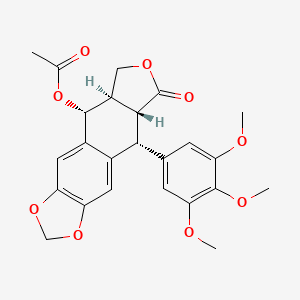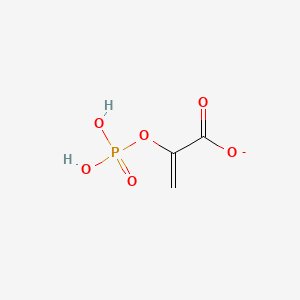
2-(Phosphonooxy)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoenolpyruvate is a monocarboxylic acid anion resuting from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It has a role as a human metabolite and a fundamental metabolite. It derives from an acrylate. It is a conjugate base of a phosphoenolpyruvic acid.
A monocarboxylic acid anion derived from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It is a metabolic intermediate in GLYCOLYSIS; GLUCONEOGENESIS; and other pathways.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties A study synthesized 2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, demonstrating their hydrolytic stability and varied behavior during radical polymerization. These monomers showcase potential for innovative applications due to their solubility in water and adhesive properties (Moszner et al., 2001).
Innovative Copolymer Applications The synthesis and controlled polymerization of a novel acrylamide monomer with phosphonated moieties were explored. The results indicate potential applications in various fields like drug delivery and water treatment due to the chemical stability and the presence of phosphonated moieties (Graillot et al., 2013).
Scale Inhibition Properties Research on the effects of polymers and phosphonates on calcium sulfate dihydrate (gypsum) scale revealed that certain phosphonates, particularly polyamino polyether methylene phosphonic acid (PAPEMP), exhibit excellent inhibition properties. These findings are critical for industrial applications to mitigate scale formation and related issues (Amjad et al., 2014).
Flame Retardancy in Coatings A study demonstrated that a novel melamine-based hyperbranched polyphosphonate acrylate, blended with epoxy acrylate, significantly improved flame retardancy in coatings. This discovery has implications for developing advanced materials with enhanced safety profiles (Xiaofeng et al., 2014).
Phosphonate Chemistry in Water Treatment The synthesis, characterization, and structure of a Ca salt of Amino-tris-Methylene Phosphonate (AMP) were reported, showcasing its potential use as a mineral scale and corrosion inhibitor. This study provides a foundation for developing efficient water treatment solutions (Demadis & Katarachia, 2004).
Eigenschaften
CAS-Nummer |
73-89-2 |
|---|---|
Produktname |
2-(Phosphonooxy)acrylate |
Molekularformel |
C3H4O6P- |
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1 |
InChI-Schlüssel |
DTBNBXWJWCWCIK-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])OP(=O)(O)O |
Kanonische SMILES |
C=C(C(=O)[O-])OP(=O)(O)O |
Andere CAS-Nummern |
73-89-2 |
Synonyme |
Phosphoenolpyruvate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



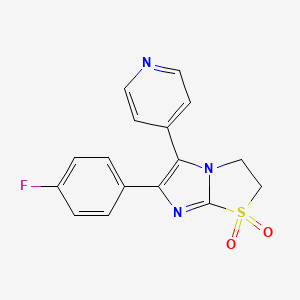
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)
